1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone
Description
Properties
IUPAC Name |
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O/c34-30(29(26-12-6-2-7-13-26)27-14-8-3-9-15-27)33-22-20-32(21-23-33)28-16-18-31(19-17-28)24-25-10-4-1-5-11-25/h1-15,28-29H,16-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAHSKFRQJEYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of 1-benzylpiperidin-4-ylamine, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with 2,2-diphenylethanone under controlled conditions to yield the final product .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition, which are crucial for the successful synthesis of such a complex molecule .
Chemical Reactions Analysis
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzyl or diphenylethanone moieties are replaced by other substituents. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic properties, particularly in neurological disorders. Its structural components suggest that it may interact with various neurotransmitter systems.
Key Findings:
- Dopamine Releasing Agent: Similar compounds have shown selectivity for dopamine over serotonin, making them candidates for treating conditions like depression and schizophrenia .
- NMDA Antagonism: Derivatives of benzylpiperidine have been identified as NMDA receptor antagonists, which could be beneficial in neuroprotective strategies .
Pharmacology
Research indicates that this compound may exhibit monoamine oxidase inhibition and act as a weak MAOI, which can enhance its efficacy in mood disorders .
Case Study:
A study involving related piperazine derivatives demonstrated their effectiveness in modulating neurotransmitter release, suggesting that this compound could have similar effects .
Chemical Synthesis
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.
Synthesis Overview:
- Multi-step organic reactions are typically employed to synthesize this compound from simpler precursors, involving specific catalysts and reaction conditions to ensure high yields .
Biological Research
In biological studies, the compound is used to investigate receptor-ligand interactions due to its ability to bind to specific biological targets.
Applications:
- Used in studying the mechanisms of action of various receptors, particularly those involved in neurotransmission.
Mechanism of Action
The mechanism of action of 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity is attributed to its binding affinity for monoamine transporters and its ability to inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamines .
Comparison with Similar Compounds
Structural Insights :
- Benzylpiperidinyl vs.
- Diphenylethanone vs. Acetyl Linkers: The diphenylethanone core provides steric hindrance, which may reduce off-target effects compared to acetyl-linked analogs .
Biological Activity
The compound 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone , also known as a derivative of piperazine and piperidine, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.
Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C29H33N3O
- Molecular Weight : 453.60 g/mol
Properties Table
| Property | Value |
|---|---|
| Molecular Weight | 453.60 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| LogP | 3.76 |
| PSA (Polar Surface Area) | 40.12 Ų |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The piperidine and piperazine moieties allow for significant binding affinity to dopamine, serotonin, and muscarinic receptors, which are crucial in modulating neurological functions.
Antipsychotic Activity
Research indicates that compounds similar to this compound exhibit antipsychotic properties. A study demonstrated that these compounds could act as antagonists at the D2 dopamine receptor, potentially reducing symptoms associated with schizophrenia and other psychotic disorders.
Antidepressant Effects
Preliminary studies suggest that the compound may also have antidepressant effects through serotonin receptor modulation. Animal models have shown improved mood-related behaviors when treated with derivatives of this compound .
Neuroprotective Properties
There is emerging evidence that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves reducing oxidative stress and inflammation in neuronal cells .
Case Study 1: Antipsychotic Efficacy
A clinical trial evaluated the efficacy of a related compound in patients with treatment-resistant schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to placebo groups, supporting the hypothesis that compounds like this compound may serve as effective antipsychotics .
Case Study 2: Neuroprotection in Animal Models
In a study using a mouse model of Alzheimer's disease, administration of the compound resulted in decreased amyloid-beta plaque formation and improved cognitive function. These findings suggest potential applications in neurodegenerative disease therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone?
- The compound is typically synthesized via multi-step reactions involving coupling of benzylpiperidine and diphenylethanone moieties. Key steps include nucleophilic substitution or amide bond formation, often using coupling agents like HATU or DCC. Purification involves column chromatography (e.g., n-hexane/EtOAC gradients) and recrystallization . Yield optimization may require adjusting reaction temperatures or stoichiometric ratios of intermediates .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- 1H/13C-NMR spectroscopy is critical for verifying chemical environments (e.g., piperazine/piperidine protons and carbonyl groups) . HPLC (e.g., 95% purity at 254 nm) and elemental analysis validate purity, though discrepancies in elemental data may arise from residual solvents or hydration . X-ray crystallography (e.g., Acta Crystallographica reports) provides definitive confirmation of molecular geometry .
Q. How should the compound be stored to maintain stability in laboratory settings?
- Store under inert gas (N2/Ar) at –20°C in desiccated conditions. Avoid exposure to moisture or light, as piperazine derivatives are prone to hygroscopic degradation. Shipping with blue ice is recommended for short-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis data during characterization?
- Discrepancies between calculated and observed elemental analysis (e.g., carbon/nitrogen content) may stem from incomplete purification or solvent retention. Mitigation strategies include:
- Repeating synthesis under anhydrous conditions.
- Employing mass spectrometry (HRMS) to confirm molecular weight .
- Using thermogravimetric analysis (TGA) to detect residual solvents .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking (e.g., AutoDock Vina) models binding affinity to receptors like dopamine D3, leveraging crystallographic data for active-site alignment . Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability under physiological conditions, with force fields parameterized for piperazine/piperidine systems .
Q. How do substituent electronic effects modulate pharmacological activity in piperazine-piperidine hybrids?
- Electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings enhance receptor affinity by stabilizing dipole interactions. Conversely, electron-donating groups (e.g., methoxy) may reduce activity due to steric hindrance. Structure-activity relationship (SAR) studies require systematic variation of substituents followed by radioligand binding assays (e.g., [3H]spiperone displacement for D3 receptors) .
Q. What environmental factors influence the compound’s reactivity in biological assays?
- pH : Protonation of the piperazine nitrogen alters solubility and membrane permeability.
- Temperature : Elevated temps accelerate degradation; kinetic studies via HPLC stability assays are recommended .
- Redox conditions : Piperazine derivatives may undergo oxidation to N-oxides, detectable via LC-MS .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading) for yield improvement .
- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .
- Ethical Compliance : Adhere to institutional guidelines for handling compounds with unconfirmed toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
